N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is a synthetic organic compound characterized by a benzofuran-carbonyl moiety attached to a phenyl ring, which is further substituted with a 2-methoxyacetamide group.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C18H15NO4/c1-22-11-17(20)19-14-8-6-12(7-9-14)18(21)16-10-13-4-2-3-5-15(13)23-16/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
PMBFWWHUZRHHJS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenylacetic acid derivatives.
Coupling Reaction: The benzofuran moiety is then coupled with a phenyl ring using a Friedel-Crafts acylation reaction.
Methoxyacetamide Group Addition: Finally, the methoxyacetamide group is introduced through an amidation reaction involving methoxyacetic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s benzofuran-carbonyl and methoxyacetamide groups distinguish it from analogs. Key structural comparisons include:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Benzofuran vs.
- Sulfanyl vs. Carbonyl : The sulfanyl group in Compound I introduces conformational flexibility, whereas rigid carbonyl groups (e.g., in the target compound) may restrict rotational freedom, affecting molecular recognition .
- Hydroxyphenyl vs. Methoxyphenyl : The hydroxyphenyl group in the Factor VIIa complex facilitates stronger hydrogen bonding compared to methoxyphenyl, which could explain its anticoagulant activity .
Key Observations :
- Pd-Catalyzed Functionalization: Compound 36’s synthesis employs palladium catalysis, a common method for aryl-aryl bond formation.
- Purification Challenges : The use of n-hexane/EtOAc for Compound 36’s purification indicates solubility considerations for acetamide derivatives, which may extend to the target compound .
Key Observations :
- Antimicrobial vs. Anticoagulant : The sulfanyl group in Compound I correlates with antimicrobial activity, whereas the Factor VIIa complex’s hydroxyphenyl and methoxyacetamide groups align with protease inhibition. This highlights how substituent choice dictates therapeutic targets .
- Role of Amide Moieties : The conserved acetamide group across analogs suggests its importance in stabilizing interactions (e.g., hydrogen bonding with biological targets) .
Biological Activity
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through acylation reactions, where benzofuran derivatives are reacted with acetic anhydride or acetyl chlorides in the presence of a base. This method allows for the introduction of the methoxy and benzoyl groups effectively.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. For instance, it has shown promising results as an inhibitor of c-MET and SMO (smoothened), which are critical in tumor growth and metastasis. In competitive binding experiments, this compound demonstrated a strong affinity for these targets, suggesting its potential as a multi-targeted therapeutic agent .
Study 1: Antiproliferative Effects
In a study published in 2024, researchers assessed the antiproliferative effects of this compound on gefitinib-resistant NSCLC models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a treatment option for resistant cancer types .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to cell death. This dual mechanism underscores its potential as an effective anticancer drug .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
